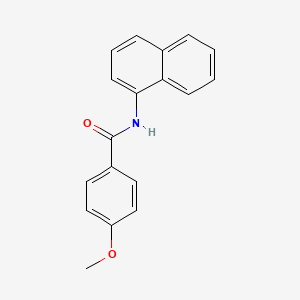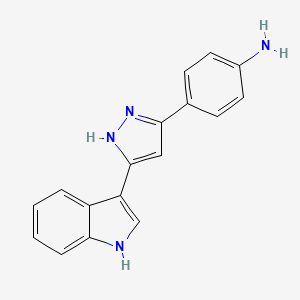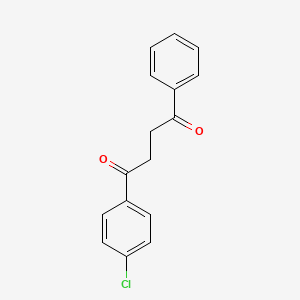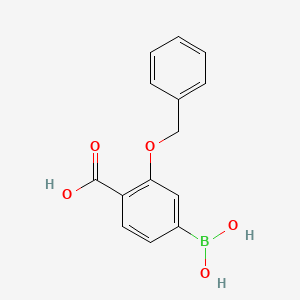
4-Methoxy-N-naphthalen-1-yl-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-N-naphthalen-1-yl-benzamide is an organic compound with the molecular formula C18H15NO2 It is characterized by the presence of a methoxy group attached to the benzene ring and a naphthalene moiety linked to the benzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-naphthalen-1-yl-benzamide typically involves the reaction of 4-methoxybenzoic acid with naphthalen-1-amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-N-naphthalen-1-yl-benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products
Oxidation: 4-Hydroxy-N-naphthalen-1-yl-benzamide.
Reduction: 4-Methoxy-N-naphthalen-1-yl-benzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It has been investigated for its potential as an anti-tubercular agent. The compound’s structure allows it to interact with biological targets, making it a candidate for drug development.
Materials Science: The compound’s aromatic structure makes it suitable for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It has been used in studies to understand its interactions with various enzymes and receptors, providing insights into its biological activity.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-N-naphthalen-1-yl-benzamide involves its interaction with specific molecular targets. For instance, in its role as an anti-tubercular agent, it is believed to inhibit the growth of Mycobacterium tuberculosis by interfering with the bacterial cell wall synthesis . The compound may bind to enzymes involved in the biosynthesis of essential cell wall components, leading to the disruption of bacterial growth and replication.
Comparación Con Compuestos Similares
Similar Compounds
N-naphthalen-1-yl-benzamide: Lacks the methoxy group, which may affect its solubility and reactivity.
4-Methyl-N-naphthalen-1-yl-benzamide: Contains a methyl group instead of a methoxy group, leading to different electronic and steric properties.
4-Hydroxy-N-naphthalen-1-yl-benzamide: Contains a hydroxyl group instead of a methoxy group, which can influence its hydrogen bonding capabilities.
Uniqueness
4-Methoxy-N-naphthalen-1-yl-benzamide is unique due to the presence of the methoxy group, which can enhance its solubility in organic solvents and influence its reactivity in chemical reactions. This functional group also contributes to the compound’s potential biological activity, making it a valuable molecule for further research and development.
Propiedades
Número CAS |
63295-63-6 |
|---|---|
Fórmula molecular |
C18H15NO2 |
Peso molecular |
277.3 g/mol |
Nombre IUPAC |
4-methoxy-N-naphthalen-1-ylbenzamide |
InChI |
InChI=1S/C18H15NO2/c1-21-15-11-9-14(10-12-15)18(20)19-17-8-4-6-13-5-2-3-7-16(13)17/h2-12H,1H3,(H,19,20) |
Clave InChI |
OHTOZIGJSMXGDB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32 |
Solubilidad |
1.1 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Fluoro-3-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B11846571.png)


![6,8-Difluoro-1-iodoimidazo[1,5-A]pyridine](/img/structure/B11846600.png)


![1-Phenyl[1]benzopyrano[3,2-d][1,2]oxazin-10(4H)-one](/img/structure/B11846622.png)


![7-(Benzyloxy)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B11846650.png)


